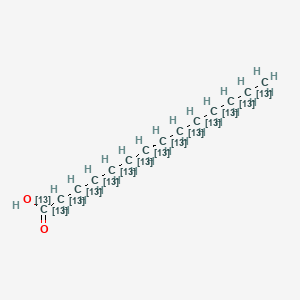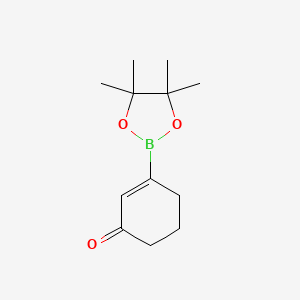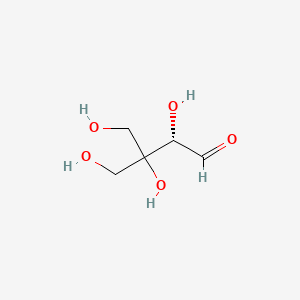
トリス(1,3-ジクロロ-2-プロピル)リン酸-d15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tris(1,3-dichloro-2-propyl) Phosphate-d15: is a deuterated analog of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. The deuterated version is often utilized in scientific research to study the behavior and fate of the non-deuterated compound in various environments.
科学的研究の応用
Chemistry: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used as a reference standard in analytical chemistry to study the behavior of its non-deuterated counterpart in various matrices.
Biology: In biological research, the compound is used to investigate the metabolic pathways and toxicological effects of organophosphorus flame retardants.
Medicine: While not directly used in medicine, the compound’s study helps understand the potential health impacts of exposure to organophosphorus flame retardants.
Industry: The compound is used in the development of safer flame retardants and in the study of their environmental impact.
作用機序
生化学分析
Cellular Effects
Exposure to Tris(1,3-dichloro-2-propyl) Phosphate-d15 has been implicated in hepatotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(1,3-dichloro-2-propyl) Phosphate-d15 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Tris(1,3-dichloro-2-propyl) Phosphate-d15 vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of Tris(1,3-dichloro-2-propyl) Phosphate-d15 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Tris(1,3-dichloro-2-propyl) Phosphate-d15 can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products where chlorine atoms are replaced by other functional groups.
類似化合物との比較
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1,3-dichloroisopropyl) Phosphate
Uniqueness: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and in understanding the environmental fate and behavior of its non-deuterated counterpart.
特性
CAS番号 |
1447569-77-8 |
|---|---|
分子式 |
C9H15Cl6O4P |
分子量 |
445.98 |
IUPAC名 |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChIキー |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
同義語 |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)


![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)







![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
